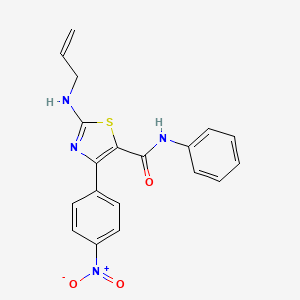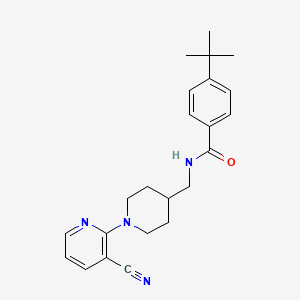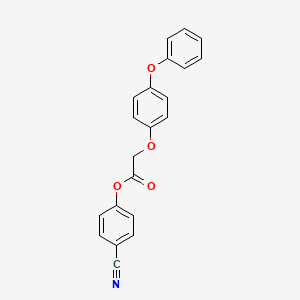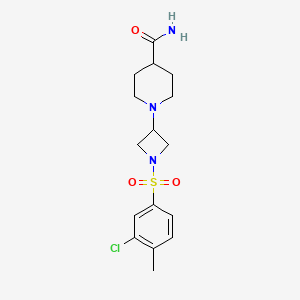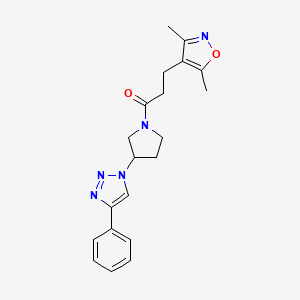
3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation of Structurally Diverse Libraries
Research demonstrates the utility of ketonic Mannich bases derived from acetylthiophene for generating structurally diverse libraries through alkylation and ring closure reactions. These methodologies are crucial for the synthesis of various heterocyclic compounds, which have extensive applications in drug discovery and development G. Roman (2013).
Heterocyclic Derivative Syntheses
The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives highlights the importance of catalytic systems in facilitating complex reactions. This approach is significant for synthesizing compounds with potential therapeutic applications A. Bacchi et al. (2005).
Microwave-assisted Synthesis
Microwave-assisted synthesis techniques have been applied to produce pyrazolopyridine derivatives, showcasing the role of modern synthetic methods in enhancing reaction efficiencies. Such compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities, indicating the potential for discovering new therapeutic agents M. El‐Borai et al. (2013).
Macrocyclic Polyoxazoles
The design and synthesis of macrocyclic polyoxazoles demonstrate the exploration of novel molecular architectures for binding to biological targets. Compounds with a dimethylamino-substituted pyridyl polyoxazole structure have shown selective G-quadruplex stabilization and significant cytotoxic activity, underlining the potential for targeted cancer therapy Gifty A Blankson et al. (2013).
Ruthenium Complexes with Catechol Ring
The synthesis and characterization of ruthenium complexes containing a pendent catechol ring expand the scope of organometallic chemistry in developing catalysts and materials with unique electronic and optical properties Luke O'Brien et al. (2004).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-18(15(2)27-22-14)8-9-20(26)24-11-10-17(12-24)25-13-19(21-23-25)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFZUKSRAJYTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

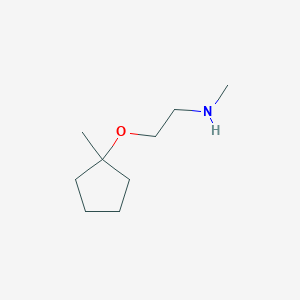

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)
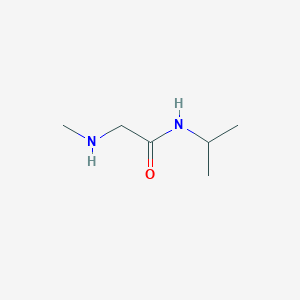
![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
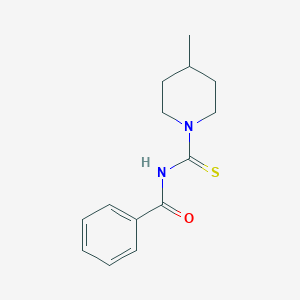
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
